tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate
Description
tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a synthetic carbamate derivative featuring a pyrido[2,3-b]indole core. This heterocyclic scaffold is structurally distinct from natural β-carboline alkaloids (e.g., harmane and harmine) but shares functional similarities due to the presence of fused aromatic rings and nitrogen atoms. The compound is characterized by halogen substituents (3,4-dichloro and 6-fluoro groups) and a tert-butyl carbamate moiety, which is commonly employed in medicinal chemistry to protect amine functionalities during synthesis .
Properties
Molecular Formula |
C17H16Cl2FN3O2 |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
tert-butyl N-(3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)-N-methylcarbamate |
InChI |
InChI=1S/C17H16Cl2FN3O2/c1-17(2,3)25-16(24)23(4)11-6-8(20)5-9-12-13(19)10(18)7-21-15(12)22-14(9)11/h5-7H,1-4H3,(H,21,22) |
InChI Key |
IGFVYVZSQMAPFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC3=NC=C(C(=C23)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Core Pyridoindole Formation
The pyrido[2,3-b]indole scaffold is constructed via a Friedel-Crafts alkylation or Pictet-Spengler cyclization. A representative method involves condensing a substituted tryptophan derivative with a halogenated pyridine under acidic conditions. For example, the reaction of 6-fluoro-D-tryptophan methyl ester with 3,4-dichloropyridine in dichloromethane (DCM) and trifluoroacetic acid (TFA) at 0–5°C yields the cis-isomer of the tetracyclic intermediate. The stereochemistry is controlled by using enantiomerically pure starting materials, as racemic mixtures necessitate chiral chromatography for resolution.
Halogenation and Functionalization
Chlorination and fluorination are performed sequentially to introduce the 3,4-dichloro and 6-fluoro substituents. Electrophilic halogenation using sulfuryl chloride (SO₂Cl₂) in acetonitrile at −10°C selectively chlorinates the indole ring. Subsequent fluorination employs potassium fluoride (KF) and crown ethers in dimethylformamide (DMF) to replace a nitro group at the 6-position.
Carbamate Protection and Methylation
The tert-butyl carbamate group is introduced via a two-step protocol:
-
Amino Protection : The secondary amine at the 8-position reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) at room temperature, yielding the Boc-protected intermediate.
-
Methylation : Methylation of the carbamate nitrogen is achieved using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in DMF at 60°C.
Critical Reaction Conditions and Optimization
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclization Temperature | 0–5°C | Prevents epimerization |
| Halogenation Solvent | Acetonitrile | Enhances electrophilic activity |
| Carbamate Reaction | THF | Minimizes side reactions |
Maintaining low temperatures (−10°C to 5°C) during halogenation suppresses polychlorination byproducts. Polar aprotic solvents like DMF improve fluorination efficiency by stabilizing ionic intermediates.
Reagent Stoichiometry
-
Sulfuryl Chloride : 1.2 equivalents ensure complete monochlorination.
-
Boc₂O : 1.5 equivalents drive the carbamate formation to >90% conversion.
-
Trimethylsilyl iodide (TMSI) : 0.2–1.4 equivalents selectively remove Boc groups without affecting the methyl carbamate.
Purification and Analytical Characterization
Chromatographic Techniques
Flash column chromatography with silica gel (hexane/ethyl acetate, 4:1) isolates the Boc-protected intermediate with 85% purity. Final product purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >99% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, tert-butyl), 3.10 (s, 3H, N-CH₃), 7.25–7.40 (m, aromatic protons).
-
MS (ESI+) : m/z 385.1 [M+H]⁺, confirming molecular weight.
Challenges and Mitigation Strategies
Regioselectivity in Halogenation
Competing chlorination at the 5-position is mitigated by using bulky Lewis acids like titanium tetrachloride (TiCl₄), which sterically hinders undesired sites.
Epimerization During Cyclization
Epimerization of the cis-isomer is minimized by avoiding prolonged heating. Reactions conducted below 10°C retain >95% stereochemical integrity.
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) demonstrates consistent yields of 68–72% using continuous flow reactors for halogenation steps. Key cost drivers include:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution reactions: The halogen substituents (chlorine and fluorine) on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and reduction: The indole core can be oxidized or reduced under specific conditions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium hydride, potassium tert-butoxide, and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions are applied.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while hydrolysis of the carbamate group produces amines and carboxylic acids .
Scientific Research Applications
tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like aldose reductase and acetylcholinesterase, which are involved in metabolic and neurological pathways . The presence of halogen substituents can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Natural β-Carboline Alkaloids (Harmane and Harmine)
Structural Differences :
- The target compound’s pyrido[2,3-b]indole core differs from the β-carboline structure (indole fused with a pyridine ring) by the position of the nitrogen atoms and the addition of halogen substituents.
- Unlike harmane and harmine, which lack carbamate groups, the tert-butyl carbamate moiety in the target compound enhances steric bulk and may influence solubility or metabolic stability .
- Biological Activity: Harmane and harmine are neuroactive alkaloids associated with essential tremor (ET) and exhibit potent tremorogenic effects at blood concentrations of ~5.21 × 10⁻¹⁰ g/mL in humans .
Neurotoxic Compounds (MPTP and Derivatives)
- Mechanistic Contrasts :
- MPTP, a neurotoxin causing Parkinsonian symptoms, relies on a tetrahydropyridine structure that is metabolized to the toxic MPP+ ion. Its mechanism involves oxidation at the "4-5" double bond, a feature absent in the target compound .
- The halogenated pyridoindole structure of the target compound is unlikely to share MPTP’s dopaminergic toxicity but may exhibit unique interactions with neurological targets due to its electronegative substituents.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Advantages : The tert-butyl carbamate group in the target compound enhances stability during multi-step syntheses, as demonstrated in analogous pyrrolopyrimidine derivatives .
- Contrasts with Natural Alkaloids : Unlike harmane, the synthetic nature and halogenation of the target compound likely reduce its tremorogenic effects, redirecting its utility toward targeted therapies .
Notes on Evidence and Limitations
- Biological activity inferences are based on homologous compounds (e.g., β-carbolines, synthetic carbamates) and require experimental validation.
Biological Activity
tert-Butyl (3,4-dichloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate is a synthetic compound belonging to the pyridoindole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₈Cl₂F N₃O₂
- Molecular Weight : 463.1 g/mol
- CAS Number : 2395766-79-5
The compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes involved in cancer progression and neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may reduce inflammatory cytokines, contributing to its protective effects in various cellular models.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation by targeting specific pathways associated with cancer cell survival.
Biological Activity Data
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was particularly effective against breast cancer cells (MCF-7 and MDA-MB-231), showing a higher efficacy than many existing chemotherapeutics. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Neuroprotective Effects
Research investigating the neuroprotective properties of the compound revealed that it could mitigate oxidative stress induced by amyloid-beta (Aβ) in astrocytes. The compound significantly reduced the levels of malondialdehyde (MDA), a marker of oxidative stress, suggesting its potential utility in Alzheimer's disease models.
Inflammatory Response Modulation
In vitro studies indicated that this compound could effectively lower the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in activated microglial cells. This modulation of the inflammatory response highlights its potential therapeutic applications in neuroinflammatory conditions.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves reacting the pyridoindole amine precursor with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize HCl byproducts. Key conditions include inert atmosphere (N₂/Ar), anhydrous solvents (e.g., dichloromethane or ethyl acetate), and controlled temperatures (0–25°C). Yield optimization may require iterative adjustments of stoichiometry and solvent polarity .
Q. How should researchers characterize this compound to confirm structural integrity?
Use a combination of:
Q. What are the stability considerations for storage and handling?
The compound is stable under inert, dry conditions at room temperature. Avoid prolonged exposure to light, strong acids/bases, or oxidizing agents, as these may degrade the carbamate group. Store in sealed containers with desiccants .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions or predict reactivity?
Advanced approaches include:
- Quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .
- AI-driven tools (e.g., COMSOL Multiphysics integration) for simulating solvent effects, temperature gradients, or catalytic interactions .
- Machine learning to analyze historical reaction data and recommend optimal parameters (e.g., solvent polarity, base strength) .
Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
Methodological steps:
- Cross-validate purity via HPLC and LC-MS to rule out impurities affecting bioassays .
- Dose-response studies to distinguish target-specific effects from off-target toxicity.
- Structural analogs (e.g., varying halogen substituents) to isolate pharmacophore contributions .
Q. How does the carbamate moiety influence interaction with biological targets?
The carbamate group acts as a hydrogen-bond acceptor, potentially modulating enzyme active sites or receptor binding pockets. Fluorine and chlorine substituents enhance lipophilicity and electron-withdrawing effects, which may improve membrane permeability or stabilize target interactions .
Q. What advanced techniques manage large-scale experimental data for reproducibility?
- Chemical informatics platforms for structured data storage, ensuring metadata (e.g., reaction conditions, spectral files) are searchable and version-controlled .
- Blockchain-based logging to track experimental modifications and prevent data tampering.
- Automated workflows (e.g., robotic liquid handlers) to standardize repetitive steps .
Methodological Considerations for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
